

# TuNa-AI: A Technical Guide to AI-Powered Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Tuna AI  |           |  |  |  |
| Cat. No.:            | B1682044 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the TuNa-AI (Tunable Nanoparticle AI) platform, a novel system that integrates automated wet-lab experimentation with a bespoke hybrid kernel machine learning framework to accelerate the design and optimization of nanoparticles for drug delivery. Developed by researchers at Duke University, TuNa-AI addresses a critical challenge in nanomedicine: the simultaneous optimization of both material selection and component ratios in nanoparticle formulations.[1][2][3][4][5] This document details the core components of the TuNa-AI platform, its underlying methodologies, and key experimental findings, offering a comprehensive resource for researchers and professionals in the field.

## **Core Concept: Overcoming the Nanoparticle Formulation Challenge**

The therapeutic efficacy of nanoparticle-based drug delivery systems is highly dependent on their physicochemical properties, which are determined by a complex interplay between the active pharmaceutical ingredient (API), excipients, and their relative molar ratios.[6][7] Traditional formulation development relies on iterative, low-throughput, trial-and-error methods. [8] Artificial intelligence has the potential to revolutionize this process, but existing models often focus on either material selection or compositional optimization in isolation.[1][3][7]



TuNa-AI was engineered to overcome this limitation by creating a synergistic workflow that combines high-throughput robotic experimentation with a sophisticated machine learning model capable of navigating the vast and complex nanoparticle formulation space.[1][5] This approach not only accelerates the discovery of novel nanoparticle formulations for difficult-to-encapsulate drugs but also enables the optimization of existing formulations for improved safety and efficacy.[2][4][9]

## The TuNa-AI Experimental and Computational Workflow

The TuNa-AI platform operates through a closed-loop system that iteratively learns from experimental data to predict optimal nanoparticle formulations. The general workflow is depicted below.





Click to download full resolution via product page

Caption: The integrated workflow of the TuNa-AI platform.



# Data Generation: High-Throughput Automated Synthesis

A foundational element of TuNa-AI is the generation of a large, systematic, and high-quality dataset. This was accomplished using an automated liquid handling system to prepare and screen a wide array of drug-excipient combinations.[8][9]

## **Experimental Protocol: Automated Nanoparticle Formulation Screening**

Objective: To systematically assess the ability of various drug-excipient pairs at different molar ratios to form stable nanoparticles.

#### Materials:

- Drugs: A diverse set of 17 drugs with varying physicochemical properties.
- Excipients: A panel of 15 commonly used excipients.
- Solvents: Dimethyl sulfoxide (DMSO) and deionized water.
- Equipment: Automated liquid handling robot, dynamic light scattering (DLS) instrument.

#### Methodology:

- Stock Solution Preparation: Drugs and excipients are dissolved in DMSO to create stock solutions.
- Automated Liquid Handling: The robotic platform is programmed to perform the following steps in a 96-well plate format:
  - Dispense precise volumes of the drug stock solution into designated wells.
  - Add varying volumes of the excipient stock solutions to achieve a range of drug-toexcipient molar ratios.
  - Rapidly add deionized water to induce nanoprecipitation.



Nanoparticle Characterization: The resulting formulations are analyzed by DLS to determine
the particle size (Z-average diameter) and polydispersity index (PDI). A formulation is
classified as a "successful" nanoparticle formation if the Z-average diameter is below a
predefined threshold and the PDI indicates a relatively uniform particle size distribution.

This high-throughput screening generated an initial dataset of 1,275 unique nanoparticle formulations, which served as the training data for the machine learning model.[1][9] This systematic approach led to a 42.9% increase in the successful formation of nanoparticles compared to a standard 1:1 molar ratio synthesis protocol.[1][9]

## Core Technology: The Hybrid Kernel Machine Learning Model

At the heart of TuNa-AI is a bespoke hybrid kernel machine learning model.[1][6] Standard machine learning models struggle to simultaneously consider the molecular features of the components and their relative quantities. The TuNa-AI model integrates these two aspects through a specialized kernel function.

A kernel is a function that measures the similarity between pairs of data points. The TuNa-Al hybrid kernel combines two types of similarity measures:

- Molecular Similarity: A Tanimoto kernel is used to calculate the similarity based on the molecular fingerprints of the drugs and excipients.
- Compositional Similarity: A Radial Basis Function (RBF) kernel is used to determine the similarity between the molar ratios of the components in different formulations.

These two kernels are combined to create a single hybrid kernel that provides a holistic similarity measure for any two nanoparticle formulations. This hybrid kernel was integrated with several machine learning algorithms, with the Support Vector Machine (SVM) demonstrating superior predictive performance compared to other methods, including transformer-based deep neural networks.[1]





Click to download full resolution via product page

Caption: Architecture of the TuNa-AI hybrid kernel machine learning model.

#### **Case Studies and Performance Metrics**

The capabilities of the TuNa-AI platform were demonstrated through two prospective case studies.

#### Case Study 1: Formulation of Venetoclax for Leukemia

Challenge: Venetoclax is a chemotherapy agent used to treat leukemia that is notoriously difficult to encapsulate in nanoparticles due to its poor solubility.[2][8]

TuNa-Al Application: The trained model was used to predict an optimal formulation for venetoclax. The model identified a specific ratio of taurocholic acid as a suitable excipient.[1]

Results: The TuNa-Al-guided formulation of venetoclax-loaded nanoparticles exhibited enhanced solubility and demonstrated significantly more potent inhibition of Kasumi-1 leukemia cell growth in vitro compared to the free drug.[1][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (Kasumi-1 cells)



- Cell Culture: Kasumi-1 human acute myeloid leukemia cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of free venetoclax, the TuNa-AI formulated venetoclax nanoparticles, and a vehicle control.
- Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment condition to determine the potency.

### **Case Study 2: Optimization of a Trametinib Formulation**

Challenge: To reduce the amount of a potentially carcinogenic excipient in an existing formulation of the anticancer drug trametinib without compromising its therapeutic efficacy.

TuNa-Al Application: The platform was used to identify a new formulation with a significantly lower amount of the targeted excipient.

Results: TuNa-AI successfully identified a formulation that reduced the excipient usage by 75%.[1][2] This optimized formulation maintained its in vitro efficacy against HepG2 human liver cancer cells and, importantly, showed comparable in vivo pharmacokinetic profiles in CD-1 mice relative to the standard formulation.[1][5]

Experimental Protocol: In Vivo Pharmacokinetic Study (CD-1 Mice)

- Animal Model: Male CD-1 mice are used for the study.
- Dosing: Mice are divided into groups and administered either the standard trametinib nanoparticle formulation or the TuNa-AI optimized formulation via retro-orbital injection.[5]
- Blood Sampling: Blood samples are collected from the mice at multiple time points postinjection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).



- Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
- Drug Quantification: The concentration of trametinib in the plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including area under the curve (AUC), clearance (CL), and half-life (t1/2).

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the development and validation of the TuNa-Al platform.

Table 1: TuNa-Al Platform Performance Metrics

| Metric                                           | Value/Result                                             | Source    |
|--------------------------------------------------|----------------------------------------------------------|-----------|
| Initial Dataset Size                             | 1,275 unique formulations                                | [1][8][9] |
| Improvement in Successful Nanoparticle Formation | 42.9% increase                                           | [1][2][9] |
| Machine Learning Model                           | Hybrid Kernel Support Vector<br>Machine (SVM)            | [1]       |
| Model Performance                                | Outperformed standard kernels and other ML architectures | [1]       |

Table 2: Case Study Results



| Case Study | Drug       | Key<br>Achievement                                         | Quantitative<br>Result                                                                          | Source    |
|------------|------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| 1          | Venetoclax | Successful encapsulation of a difficult-to- formulate drug | Enhanced in vitro<br>efficacy against<br>Kasumi-1<br>leukemia cells                             | [1][2][8] |
| 2          | Trametinib | Reduction of a potentially harmful excipient               | 75% reduction in excipient usage with preserved in vitro efficacy and in vivo pharmacokinetic s | [1][2][3] |

#### **Conclusion and Future Directions**

The TuNa-AI platform represents a significant advancement in the rational design of nanoparticle drug delivery systems.[8] By synergizing automated high-throughput experimentation with a powerful and bespoke machine learning architecture, TuNa-AI provides a generalizable framework to accelerate the development of safer and more effective nanomedicines.[1][3] Future work aims to expand the platform to include a broader range of biomaterials for both therapeutic and diagnostic applications and to collaborate with researchers and clinicians to address pressing drug delivery challenges in hard-to-treat diseases.[4][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CRS 2025 Annual Meeting & Exposition [crs2025annualmeeting.eventscribe.net]
- 2. pubs.acs.org [pubs.acs.org]



- 3. Zilu Zhang Google Scholar [scholar.google.com]
- 4. Al Engineers Nanoparticles for Improved Drug Delivery | Duke Pratt School of Engineering [pratt.duke.edu]
- 5. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. researchgate.net [researchgate.net]
- 8. htworld.co.uk [htworld.co.uk]
- 9. Publications | Reker Lab [rekerlab.pratt.duke.edu]
- To cite this document: BenchChem. [TuNa-AI: A Technical Guide to AI-Powered Nanoparticle Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682044#tuna-ai-for-nanoparticle-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com